molecular formula C13H12N2O3S B6004276 6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone

6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone

Cat. No. B6004276
M. Wt: 276.31 g/mol
InChI Key: RBIHDDZSXFCKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a potent vasoconstrictor and plays a crucial role in the regulation of blood pressure and renal function. HET0016 has been extensively studied in scientific research for its potential therapeutic applications.

Mechanism of Action

6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone selectively inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE. 20-HETE is a potent vasoconstrictor and plays a crucial role in the regulation of blood pressure and renal function. By inhibiting the production of 20-HETE, 6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone can lower blood pressure and improve renal function.
Biochemical and Physiological Effects
6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone has been shown to have beneficial effects on various pathological conditions. It has been found to lower blood pressure and improve renal function in hypertensive animal models. 6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone has several advantages for lab experiments. It is a selective inhibitor of 20-HETE synthase, which allows for the precise manipulation of the enzyme's activity. 6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone has also been extensively studied in scientific research, making it a well-established tool for studying the role of 20-HETE in various physiological and pathological conditions.
One limitation of 6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone is its potential off-target effects. While it is a selective inhibitor of 20-HETE synthase, it may also interact with other enzymes or proteins in the cell. Additionally, 6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone has poor solubility in water, which may limit its use in some experimental settings.

Future Directions

There are several future directions for the study of 6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone. One potential application is in the treatment of hypertension and renal disease. 6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone has been shown to lower blood pressure and improve renal function in animal models, making it a potential candidate for the development of new therapies.
Another potential application is in the treatment of cancer. 6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Further studies are needed to fully understand the mechanisms of action of 6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone and its potential therapeutic applications. Additionally, the development of more potent and selective inhibitors of 20-HETE synthase may further enhance the therapeutic potential of this class of compounds.

Synthesis Methods

6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone can be synthesized using a multi-step process involving the reaction of 2-(2-oxo-2-phenylethyl)thioacetic acid with 6-hydroxy-3-methyl-2-pyridone in the presence of a base. The resulting intermediate is then subjected to a series of reactions to yield 6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone.

Scientific Research Applications

6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have beneficial effects in various pathological conditions, including hypertension, stroke, and cancer. 6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

6-hydroxy-3-methyl-2-phenacylsulfanylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-15-12(18)7-11(17)14-13(15)19-8-10(16)9-5-3-2-4-6-9/h2-7,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIHDDZSXFCKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N=C1SCC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one

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